2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
CAS No.: 1351599-82-0
Cat. No.: VC5680150
Molecular Formula: C15H14F3NO2S
Molecular Weight: 329.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351599-82-0 |
|---|---|
| Molecular Formula | C15H14F3NO2S |
| Molecular Weight | 329.34 |
| IUPAC Name | 2-thiophen-2-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
| Standard InChI | InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,11-5-2-1-3-6-11)10-19-13(20)9-12-7-4-8-22-12/h1-8,21H,9-10H2,(H,19,20) |
| Standard InChI Key | YOCHHXWLIORPKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a thiophene-2-yl moiety linked via an acetamide bridge to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group. Key features include:
-
Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, contributing to electronic delocalization and potential π-π interactions .
-
Trifluoromethyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity .
-
Hydroxyl and phenyl groups: The 2-hydroxy-2-phenylpropyl segment introduces stereochemical complexity and hydrogen-bonding capacity .
Table 1: Molecular Descriptors
The molecular formula aligns with structurally related trifluoromethyl acetamides, such as N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide (C₁₇H₁₃F₆NO₂, MW 377.28) . The thiophene substitution replaces one trifluoromethyl group, reducing molecular weight by 6.93 g/mol.
Stereochemical Considerations
The 2-hydroxy-2-phenylpropyl group creates a chiral center at the secondary alcohol. Synthetic protocols for analogous compounds, such as those involving (trifluoromethyl)alkenes, often yield racemic mixtures unless enantioselective conditions are employed . For example, Zeng et al. demonstrated that hydroxylfunctionalization of (trifluoromethyl)alkenes with Cs₂CO₃ in DMF produces tertiary alcohols with moderate diastereoselectivity .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a three-component coupling strategy, analogous to methods used for α-trifluoromethyl β-heteroatom tertiary alcohols :
-
Nucleophilic addition: A thiophene-2-acetic acid derivative reacts with a trifluoromethylated epoxide or alkene.
-
Hydroxylfunctionalization: Oxidative hydroxylation introduces the 2-hydroxy group.
-
Amide coupling: Condensation with 3,3,3-trifluoro-2-phenylpropylamine completes the acetamide backbone.
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Thiophene-2-acetyl chloride, DMF, rt | Thiophene-2-acetyl intermediate |
| 2 | 3,3,3-Trifluoro-2-phenylpropene, TBHP, Cs₂CO₃ | Hydroxylated alkene adduct |
| 3 | EDC/HOBt, DCM, 0°C to rt | Final acetamide product |
This approach mirrors the hydroxylazidation and hydroxyletherification reactions reported by Zeng et al., where TBHP (tert-butyl hydroperoxide) and Cs₂CO₃ facilitate radical-mediated functionalization of trifluoromethyl alkenes .
Optimization Challenges
-
Steric hindrance: The bulky trifluoromethyl and phenyl groups may slow nucleophilic attack, necessitating elevated temperatures or polar aprotic solvents .
-
Racemization: The chiral hydroxy center requires careful control of reaction pH and temperature to prevent epimerization .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar trifluoromethyl acetamides reveals decomposition temperatures above 200°C, suggesting robustness for formulation .
Biological Activity and Applications
"The integration of fluorinated groups and heterocyclic architectures continues to drive innovation in bioactive molecule design." — Adapted from
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume